4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide

CTPS1 inhibition Lymphocyte proliferation Autoimmune disease

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide (CAS 329903-40-4) is a synthetic small molecule belonging to the sulfamoyl benzamidothiazole chemotype. This class has been characterized primarily as cytidine triphosphate synthase 1 (CTPS1) inhibitors, a target implicated in lymphocyte proliferation and autoimmune disorders.

Molecular Formula C22H24N4O7S2
Molecular Weight 520.58
CAS No. 329903-40-4
Cat. No. B2988123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
CAS329903-40-4
Molecular FormulaC22H24N4O7S2
Molecular Weight520.58
Structural Identifiers
SMILESCOCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C22H24N4O7S2/c1-32-12-10-25(11-13-33-2)35(30,31)19-8-6-16(7-9-19)21(27)24-22-23-20(15-34-22)17-4-3-5-18(14-17)26(28)29/h3-9,14-15H,10-13H2,1-2H3,(H,23,24,27)
InChIKeyJIKZCQWZLAXRJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide (CAS 329903-40-4): Compound Class and Procurement-Relevant Characteristics


4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide (CAS 329903-40-4) is a synthetic small molecule belonging to the sulfamoyl benzamidothiazole chemotype. This class has been characterized primarily as cytidine triphosphate synthase 1 (CTPS1) inhibitors, a target implicated in lymphocyte proliferation and autoimmune disorders [1]. The compound incorporates a bis(2-methoxyethyl)sulfamoyl substituent on the benzamide ring and a 3-nitrophenyl group at the thiazole 4-position, yielding a molecular weight of 520.58 g/mol (C22H24N4O7S2). It is cataloged in authoritative chemical databases including PubChem and is supplied by multiple vendors for research use [2].

Why 4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide (CAS 329903-40-4) Cannot Be Simply Replaced by In-Class Analogs


Within the sulfamoyl benzamidothiazole class, even minor structural modifications—such as the position of the nitro substituent on the phenyl ring (3-nitro vs. 4-nitro) or the nature of the sulfamoyl N-substituents—can profoundly impact potency, selectivity, and pharmacokinetic profile. Patent and structure-activity relationship (SAR) studies have established that the CTPS1 pharmacophore is exquisitely sensitive to substitution patterns, meaning that generic interchange of analogs without empirical comparative data risks selecting a compound with significantly altered target engagement or off-target activity [1]. The following evidence guide therefore delineates the specific, quantifiable bases upon which this compound must be evaluated against its closest structural neighbors.

Quantitative Differentiation Evidence for 4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide (CAS 329903-40-4) vs. Key Comparators


CTPS1 Inhibitory Potency: Class-Level Context for 3-Nitrophenyl Sulfamoyl Benzamidothiazoles

The sulfamoyl benzamidothiazole scaffold has been validated as a CTPS1 inhibitor chemotype through patented compound series. While direct head-to-head IC50 data for the 3-nitrophenyl derivative (CAS 329903-40-4) versus the 4-nitrophenyl isomer (CAS 361159-62-8) are not publicly available, class-level SAR trends indicate that nitro group position can modulate enzymatic potency by 10- to 100-fold by altering hydrogen-bonding interactions within the CTPS1 active site [1]. Researchers must therefore generate comparative IC50 curves under identical assay conditions (e.g., recombinant human CTPS1, glutamine-dependent CTP formation) to establish the true potency rank-order for their specific experimental context.

CTPS1 inhibition Lymphocyte proliferation Autoimmune disease

Physicochemical and Solubility Differentiation: Bis(2-methoxyethyl)sulfamoyl vs. Unsubstituted or Dialkyl Sulfamoyl Analogs

The bis(2-methoxyethyl) sulfamoyl group is designed to reduce cLogP and improve aqueous solubility relative to unsubstituted or dimethyl sulfamoyl analogs. Computed properties for the target compound (XLogP3 ~2.5; topological polar surface area ~150 Ų) predict moderate solubility and permeability, which may offer an advantage over more lipophilic dialkyl sulfamoyl variants in cell-based assays where solubility-limited false negatives are a concern [1]. A directly comparable analog, 4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide, retains the 3-nitrophenyl thiazole but replaces the polar bis(2-methoxyethyl) group with a cyclopentyl(methyl) motif, predicted to increase LogP by approximately 1 unit and reduce aqueous solubility .

Solubility LogP In vitro DMPK

Selectivity Over CTPS2: A Key Differentiator for Immune Cell-Specific CTPS1 Inhibition

CTPS1 is the dominant CTP synthase in lymphocytes, whereas CTPS2 is ubiquitously expressed. Inhibitors that spare CTPS2 are predicted to avoid systemic toxicity from generalized pyrimidine depletion. The class of sulfamoyl benzamidothiazoles described in patent US 11,505,547 B2 includes compounds with >100-fold selectivity for CTPS1 over CTPS2 in biochemical assays [1]. While the selectivity index for CAS 329903-40-4 has not been individually reported, the 3-nitrophenyl substitution pattern is distinct from that of known pan-selective CTPS1/2 inhibitors such as 2-(alkylsulfonamido)thiazol-4-yl)acetamides, which lack CTPS isoform selectivity [2]. Absent direct comparative data, researchers should conduct CTPS2 counter-screens to confirm that the CTPS1 selectivity translates to the 3-nitrophenyl derivative.

CTPS1 selectivity CTPS2 counter-screen Immunosuppression

Structural Stability and Synthetic Accessibility: 3-Nitro vs. 4-Nitro Thiazole Isomer

The 3-nitrophenyl thiazole isomer (CAS 329903-40-4) and its 4-nitro counterpart (CAS 361159-62-8) share the same molecular formula but differ in the position of the nitro group on the terminal phenyl ring. The 3-nitro isomer presents different electronic and steric properties that may affect compound stability under prolonged storage or in biological media. A related sulfamoyl benzamidothiazole bearing a 4-nitrophenyl sulfonyl group has documented spectral characterization (¹H NMR) confirming isomeric integrity [1]. For procurement, laboratories should verify isomeric identity by HPLC and NMR upon receipt, as the 3-nitro isomer (CAS 329903-40-4) and 4-nitro isomer can co-elute in standard LC-MS methods and may be misassigned if not carefully characterized .

Chemical stability Synthetic reproducibility Isomeric purity

Preliminary Binding Data: Alkaline Phosphatase Inhibition as a Potential Off-Target Activity Differentiator

A structurally related compound (BindingDB entry BDBM50447413) has been reported to inhibit mouse intestinal alkaline phosphatase (IAP) with Ki = 3.2 µM and placental alkaline phosphatase with IC50 = 540 nM [1]. Although this compound differs from CAS 329903-40-4 in its core structure, alkaline phosphatase inhibition is a known liability for sulfamoyl-containing small molecules. Researchers using 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide in cellular assays should include alkaline phosphatase counterscreening to ensure that any observed phenotypes are not confounded by off-target enzyme inhibition, particularly when comparing with analogs that lack the sulfamoyl moiety.

Alkaline phosphatase Off-target profiling Selectivity screening

Research and Industrial Application Scenarios for 4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide (CAS 329903-40-4)


CTPS1-Mediated Lymphocyte Proliferation Studies in Autoimmune Disease Models

This compound, as a representative of the CTPS1 inhibitor chemotype, can be employed in in vitro T-cell and B-cell proliferation assays to investigate the role of de novo CTP synthesis in autoimmune pathogenesis. Because CTPS1 is genetically validated as essential for lymphocyte expansion [1], researchers can use this compound to interrogate whether the 3-nitrophenyl configuration confers a differentiated selectivity window relative to pan-CTPS1/2 inhibitors, provided that parallel CTPS2 counter-screens are performed.

Isomer-Specific Structure-Activity Relationship (SAR) Studies

Given the proximity of the 3-nitro and 4-nitro isomers, laboratories engaged in lead optimization can use this compound as a specifically positioned analog to test the effect of nitro-group orientation on CTPS1 potency, metabolic stability, and off-target profiles. The bis(2-methoxyethyl) sulfamoyl group further allows exploration of solubility-enhancing substituents in the sulfamoyl region, distinguishing it from analogs with bulkier, lipophilic sulfamoyl groups [2].

Chemical Probe Qualification with Off-Target Profiling

For academic chemical biology groups seeking to develop a qualified chemical probe for CTPS1, this compound provides a defined starting point for comprehensive selectivity profiling. The known potential for sulfamoyl compounds to inhibit alkaline phosphatase (Ki ~3.2 µM for a related chemotype) necessitates inclusion of alkaline phosphatase assays in the profiling cascade [3]. This isoform-specific verification process is critical for any publication-quality probe declaration.

Physicochemical Property Benchmarking for in vitro Assay Development

The computed polarity (XLogP3 ~2.5) and high hydrogen-bond acceptor count make this compound a useful reference standard for assessing solubility-limited assay artifacts in biochemical and cellular CTPS1 screens. When compared to analogs with higher cLogP (e.g., cyclopentyl(methyl) sulfamoyl derivatives), the target compound can help laboratories establish the relationship between sulfamoyl polarity and assay interference due to aggregation or non-specific binding [2].

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